H-Gly-trp-gly-OH
Overview
Description
H-Gly-Trp-Gly-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a tripeptide, consisting of three amino acids, namely glycine, tryptophan, and glycine.
Scientific Research Applications
Circular Dichroism Studies
The circular dichroic properties of H-Gly-Trp-Gly-OH and related peptides have been investigated in water and trifluoroethanol solutions. These studies help understand the conformational behaviors of these peptides and their chiroptical properties, which are crucial for developing applications in biomolecular research (Rizzo et al., 1977).
Conformation-dependent Hydrogen Abstraction
A comparative theoretical study on the conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues, essential for understanding the unfolding of amino acids, has implications for peptides like H-Gly-Trp-Gly-OH. This research is significant in the context of peptide misfolding diseases such as Alzheimer's (Owen et al., 2012).
Fluorescence Properties
The fluorescence properties of H-Gly-Trp-Gly-OH and similar peptides are crucial for applications in biochemical and medical research, particularly in protein analysis and diagnostics (Wiget & Luisi, 1978).
pH-Dependent Conformational Changes
Research on pH-dependent conformational changes in peptides like H-Gly-Trp-Gly-OH provides insights into the dynamic nature of peptide structures, essential for understanding protein folding and stability (Rizzo & Luisi, 1977).
Random Coil Chemical Shifts
Studies on the chemical shifts of peptides, including H-Gly-Trp-Gly-OH, reveal important data about their structural characteristics. This information is valuable in NMR spectroscopy for researching protein and peptide structures (Merutka et al., 1995).
Fragmentation by Low-energy Electrons
Investigating the decomposition of tryptophan (a component of H-Gly-Trp-Gly-OH) by low-energy electrons has implications for understanding molecular processes during radiation interaction with living systems, relevant in radiation biology and medicine (Abdoul-Carime et al., 2005).
Ultraviolet Absorption and Circular Dichroism
Research on the ultraviolet absorption and circular dichroism properties of co-oligopeptides of tryptophan and glycine (like H-Gly-Trp-Gly-OH) provides insights into their electronic and structural properties, useful in photobiology and materials science (Luisi et al., 1975).
Spectroscopic Analysis of Hydrogensquarates
Structural and spectroscopic analysis of glycine-containing tripeptides, including H-Gly-Trp-Gly-OH, helps understand the chemical and physical properties of these compounds, which is valuable in the development of pharmaceuticals and biomaterials (Koleva et al., 2006).
Aza-Glycine Induced Hyperstability
A study on the substitution of glycine (a part of H-Gly-Trp-Gly-OH) with aza-glycine and its effect on collagen hyperstability has implications in the field of biomaterials and tissue engineering (Zhang et al., 2015).
properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIQROSWQERAS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-trp-gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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